molecular formula C9H8ClN3O2 B116212 Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate CAS No. 144927-57-1

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate

Cat. No. B116212
M. Wt: 225.63 g/mol
InChI Key: PCLIRPRTLSCXET-UHFFFAOYSA-N
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Patent
US08993756B2

Procedure details

To a solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (40.0 g, 173 mmol) in dry tetrahydrofuran (700 mL) at −78° C. was added n-butyl lithium (195 mL, 2.5 M solution in hexane, 487 mmol) over the period of 2 hours. The reaction mixture was stirred for another 30 minutes at −78° C., after which ethyl chloroformate (17.8 mL, 186 mmol) was added over 30 minutes. The reaction mixture was stirred for 2 hours at −60° C. and then the temperature was slowly increased to 30° C. The reaction mixture was allowed to stir for 12 hours at 30° C. The progress of the reaction was monitored by TLC using 25% ethyl acetate in petroleum ether using iodine and 254 nm UV light to visualize the spot. The reaction mixture was then quenched with saturated solution of ammonium chloride (200 mL) at 0° C. and the reaction mixture was extracted with ethyl acetate (×3). The combined organic layers were washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford a crude reaction mixture. The residue was purified by chromatography on silica eluting with 5-100% ethyl acetate/petroleum ether to afford ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as pale yellow solid. LRMS (ESI) calc'd for C9H7ClN3O2 [M−H]+: 224. found 224. 1H NMR (400 MHz, DMSO-D6): δ 13.28 (s, 1H), 8.70 (s, 1H), 8.39 (s, 1H), 4.31 (q, J=7.2, 6.8 Hz, 2H), 1.34 (t, J=7.6, 6.8 Hz, 3H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[NH:4][CH:3]=1.C([Li])CCC.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19].II>O1CCCC1.C(OCC)(=O)C>[Cl:11][C:9]1[C:10]2[C:2]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:3][NH:4][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CNC=2N=CN=C(C21)Cl
Name
Quantity
195 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hours at −60° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was slowly increased to 30° C
STIRRING
Type
STIRRING
Details
to stir for 12 hours at 30° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with saturated solution of ammonium chloride (200 mL) at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with 5-100% ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.